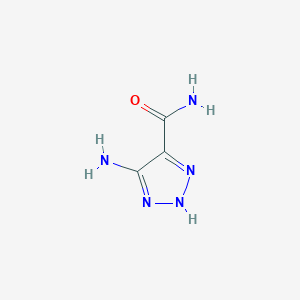

4-amino-1H-1,2,3-triazole-5-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14765. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2H-triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-2-1(3(5)9)6-8-7-2/h(H2,5,9)(H3,4,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBSXULTGYFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963009 | |

| Record name | 5-Amino-1H-1,2,3-triazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4342-07-8 | |

| Record name | Triazole-5-carboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1H-1,2,3-triazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1H-1,2,3-triazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-amino-1H-1,2,3-triazole-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-amino-1H-1,2,3-triazole-5-carboxamide. This molecule and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. This document outlines a probable synthetic pathway, details expected characterization data, and presents relevant experimental protocols based on established methodologies for analogous structures.

Introduction

This compound is a five-membered heterocyclic compound containing a triazole ring functionalized with both an amino and a carboxamide group. The structural isomer, 5-amino-1H-1,2,3-triazole-4-carboxamide, has been a scaffold for the development of therapeutic agents, notably as inhibitors of the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[1][2][3] The core structure's ability to form multiple hydrogen bonds and its rigid planar geometry make it an attractive pharmacophore for designing molecules that can interact with biological targets.

This guide will focus on the synthesis and characterization of the parent compound, providing a foundational understanding for researchers working on the development of novel triazole-based therapeutics.

Synthetic Pathway

A generalized synthetic scheme is presented below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Base-Promoted Cyclization

This protocol is adapted from the synthesis of N-substituted 5-amino-1,2,3-triazole-4-carboxamides.[1]

Materials:

-

Sodium Azide (NaN₃)

-

2-Cyanoacetamide (C₃H₄N₂O)

-

Sodium Ethoxide (NaOEt)

-

Ethanol (EtOH)

-

Hydrochloric Acid (HCl, for workup)

-

Ethyl Acetate (EtOAc, for extraction)

-

Water (H₂O)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetamide in anhydrous ethanol.

-

Addition of Base: To the stirred solution, add a stoichiometric equivalent of sodium ethoxide. Stir the mixture at room temperature for 15-30 minutes.

-

Addition of Azide: Add a stoichiometric equivalent of sodium azide to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Purification: Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product. The crude product can be collected by filtration and recrystallized from a suitable solvent (e.g., water or ethanol-water mixture) to yield pure this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques and physical property measurements. The crystal structure of the tautomer, 5-amino-1H-1,2,3-triazole-4-carboxamide, has been determined by X-ray crystallography, confirming the molecular connectivity and planarity of the triazole ring.[4]

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₅O | [5][6] |

| Molecular Weight | 127.11 g/mol | [5][6] |

| CAS Number | 4342-07-8 | [5] |

| Melting Point | Not available | |

| Appearance | Expected to be a crystalline solid |

Spectroscopic Data

Detailed spectroscopic data for the unsubstituted parent compound is scarce in the literature. The following data is a projection based on the analysis of closely related, substituted analogs.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. Signals for the amino (-NH₂) and amide (-CONH₂) protons would appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. A signal for the triazole ring N-H proton would also be present, likely as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would show two distinct signals for the two carbons of the triazole ring, and a downfield signal for the carbonyl carbon of the amide group. The chemical shifts will be influenced by the electron-withdrawing and donating effects of the substituents.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. The crystal structure analysis of 5-amino-1H-1,2,3-triazole-4-carboxamide has been used to help elucidate its IR spectrum.[4]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amino and amide groups) |

| 3100-3000 | N-H stretching (triazole ring) |

| 1680-1650 | C=O stretching (amide I band) |

| 1640-1590 | N-H bending (amino group) |

| 1550-1500 | C=N and N=N stretching (triazole ring) |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 128.0567

Potential Applications and Signaling Pathways

While the specific biological activity of the parent this compound is not extensively documented, the broader class of 5-amino-1,2,3-triazole-4-carboxamides has shown significant promise as therapeutic agents.[1][2][3] The primary reported application is in the development of novel treatments for Chagas disease, where these compounds have demonstrated potent activity against the parasite Trypanosoma cruzi.[1][2][3]

The mechanism of action for these compounds is still under investigation, but it is hypothesized that they may interfere with essential biochemical pathways within the parasite. The development of derivatives often involves structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Logical workflow for drug development based on the triazole scaffold.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. GSRS [precision.fda.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-1H-1,2,3-triazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-amino-1H-1,2,3-triazole-5-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from its tautomer, 5-amino-1H-1,2,3-triazole-4-carboxamide, alongside computationally predicted values to offer a thorough profile. This document includes detailed experimental protocols for the determination of key physicochemical parameters and visual representations of relevant biological pathways and characterization workflows to support further research and drug development efforts.

Introduction

This compound belongs to the triazole class of heterocyclic compounds, which are recognized for their wide range of biological activities. The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profiles, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide aims to provide a detailed summary of these properties for this compound to aid researchers in its potential development as a therapeutic agent.

Physicochemical Properties

Quantitative Data Summary

The following tables summarize the available and predicted physicochemical data for this compound and its tautomer.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅N₅O | - |

| Molecular Weight | 127.11 g/mol | - |

| CAS Number | 4342-07-8 | [1] |

| Predicted LogP | -1.5 to -0.8 | Computational Prediction |

| Predicted Water Solubility | High | Computational Prediction |

| Predicted pKa (acidic) | ~8.5 | Computational Prediction |

| Predicted pKa (basic) | ~2.0 | Computational Prediction |

| Topological Polar Surface Area (TPSA) | 110.7 Ų | Computational Prediction |

| Number of Hydrogen Bond Donors | 3 | - |

| Number of Hydrogen Bond Acceptors | 4 | - |

| Number of Rotatable Bonds | 1 | - |

Note: Predicted values are generated using computational models such as SwissADME and ChemAxon and should be confirmed by experimental data.

Table 2: Physicochemical Properties of the Tautomer, 5-amino-1H-1,2,3-triazole-4-carboxamide

| Property | Value | Source |

| Molecular Formula | C₃H₅N₅O | [2] |

| Molecular Weight | 127.11 g/mol | [2] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Cell Dimensions | a= 4.796 Å, b= 5.049 Å, c= 21.290 Å, β= 91.43° | [3] |

| Z Value | 4 | [3] |

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard technique for its determination[4][5][6][7].

-

Apparatus: Melting point apparatus, glass capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack the sample into the capillary tube to a height of approximately 3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

-

Perform the determination in triplicate for accuracy.

-

Aqueous Solubility (Kinetic Solubility Assay)

Kinetic solubility is a high-throughput method to estimate the aqueous solubility of a compound[8][9][10][11].

-

Materials: Test compound, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) at pH 7.4, 96-well microtiter plates, nephelometer or UV spectrophotometer.

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

-

Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations.

-

Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is observed is the kinetic solubility.

-

Alternatively, filter the solutions and measure the concentration of the dissolved compound in the filtrate using a UV spectrophotometer against a standard curve.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is determined to understand the ionization state of the compound at different pH values. Potentiometric titration is a precise method for this determination[12][13][14][15][16].

-

Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette, reaction vessel.

-

Reagents: Test compound, standardized 0.1 M hydrochloric acid (HCl), standardized 0.1 M sodium hydroxide (NaOH), potassium chloride (KCl) solution (for maintaining ionic strength).

-

Procedure:

-

Calibrate the pH meter using standard buffers.

-

Prepare a solution of the test compound (e.g., 1 mM) in water with a constant ionic strength maintained by KCl.

-

For a basic pKa, titrate the solution with standardized HCl. For an acidic pKa, titrate with standardized NaOH.

-

Record the pH after each incremental addition of the titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Perform at least three titrations to ensure reproducibility.

-

Stability Assessment (ICH Guidelines)

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors[17][18][19][20][21].

-

Conditions: The International Council for Harmonisation (ICH) guidelines recommend the following conditions for long-term and accelerated stability testing.

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Procedure:

-

Store the drug substance in a container that simulates the proposed packaging.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

-

The results are used to establish a re-test period or shelf life.

-

Biological Activity and Signaling Pathways

While the specific biological targets of this compound are not extensively documented, related 5-amino-1,2,3-triazole-4-carboxamide derivatives have shown promising activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease[22][23][24]. Additionally, some 1H-1,2,3-triazole-4-carboxamides have been identified as modulators of the Pregnane X Receptor (PXR), a key regulator of drug metabolism[25][26].

Potential Mechanism of Action Visualization

The following diagram illustrates a hypothetical workflow for the initial characterization and screening of a novel compound like this compound.

The following diagram illustrates a simplified potential signaling pathway for a 1H-1,2,3-triazole-4-carboxamide derivative acting as a PXR antagonist.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. GSRS [precision.fda.gov]

- 3. Crystal structure of 5-amino-1H-1,2,3-triazole-4-carboxamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. database.ich.org [database.ich.org]

- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 20. pharma.gally.ch [pharma.gally.ch]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 4-amino-1H-1,2,3-triazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action for 4-amino-1H-1,2,3-triazole-5-carboxamide, with a primary focus on its role as a potential inhibitor of neuronal nitric oxide synthase (nNOS). While quantitative inhibitory data for this specific compound is not extensively available in public literature, this document consolidates existing research on its targeted biological pathway, details relevant experimental protocols for assessing its activity, and presents comparative data for analogous compounds to provide a contextual framework for researchers. The information is intended to support further investigation and drug development efforts centered around this and related chemical scaffolds.

Introduction

This compound is a heterocyclic compound that has been investigated for its potential biological activities. The core of its known mechanism of action revolves around the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in a variety of physiological and pathological processes in the nervous system. Overproduction of nitric oxide by nNOS is associated with neurotoxicity and is a therapeutic target for conditions such as stroke and neurodegenerative diseases. This guide will delve into the specifics of this inhibitory action, the signaling pathway involved, and the methodologies used to evaluate such compounds.

Core Mechanism of Action: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The primary mechanism of action identified for this compound is the inhibition of neuronal nitric oxide synthase (nNOS). Research indicates that this compound was synthesized and evaluated for its ability to block nNOS activity. However, it was found to exhibit low potency.[1]

The low inhibitory activity was attributed to the compound's binding orientation within the nNOS active site, which differed from the computationally predicted optimal orientation.[1] Despite its modest potency, the investigation revealed key interactions with specific amino acid residues within the enzyme's active site, namely Leucine (116) , Serine (124) , and Threonine (109) .[1] This interaction, though not resulting in strong inhibition, provides a valuable starting point for the rational design of more potent derivatives.

The Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

Neuronal NOS is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[2] In the central nervous system, nNOS is often physically linked to the NMDA receptor via the postsynaptic density protein 95 (PSD95).[2] Activation of the NMDA receptor by glutamate leads to an influx of Ca2+, which then binds to calmodulin (CaM).[2] The Ca2+/CaM complex subsequently activates nNOS, initiating the synthesis of NO.[2] NO, a gaseous signaling molecule, then diffuses to neighboring cells to exert its effects, which include the activation of soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling.[3][4]

Below is a diagram illustrating the canonical nNOS signaling pathway.

Caption: The nNOS signaling pathway and the inhibitory action of this compound.

Quantitative Data

As of the latest literature review, specific IC50 or Ki values for the inhibition of nNOS by this compound have not been published. The compound has been qualitatively described as having "low potency". For the purpose of comparison, the following table includes IC50 values for other triazole-based compounds and a standard nNOS inhibitor against various NOS isoforms.

| Compound/Inhibitor | Target | IC50 (µM) | Reference |

| Related Triazole Derivatives | |||

| 1H-Pyrazole-1-carboxamidine (PCA) | nNOS | 0.2 | [5] |

| 1H-Pyrazole-1-carboxamidine (PCA) | iNOS | 0.2 | [5] |

| 1H-Pyrazole-1-carboxamidine (PCA) | eNOS | 0.2 | [5] |

| Standard NOS Inhibitors | |||

| Aminoguanidine | iNOS | 2.1 | [6] |

| FR038251 | iNOS | 1.7 | [6] |

| FR191863 | iNOS | 1.9 | [6] |

Experimental Protocols

The evaluation of this compound and similar compounds as nNOS inhibitors typically involves an in vitro enzyme assay. A common method is the Griess assay, which measures the amount of nitrite (a stable breakdown product of NO) produced by the enzyme.[7][8][9]

General Protocol for nNOS Inhibition Assay (Griess Reagent Method)

This protocol is a representative methodology for determining the inhibitory potential of a compound against nNOS.

Objective: To quantify the inhibition of purified nNOS by this compound by measuring nitrite production.

Materials:

-

Purified recombinant nNOS

-

L-arginine (substrate)

-

NADPH (cofactor)

-

Calmodulin (cofactor)

-

Calcium Chloride (CaCl2)

-

Assay Buffer (e.g., HEPES buffer, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

-

Sulfanilamide solution in an acidic buffer

-

N-(1-Naphthyl)ethylenediamine (NED) solution

-

-

Nitrite standard solution (for standard curve)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO. Create a dilution series to test a range of concentrations.

-

Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and CaCl2.

-

-

Enzyme Inhibition Reaction:

-

In a 96-well plate, add a small volume of the diluted test compound or vehicle control (DMSO) to triplicate wells.

-

Add the reaction mixture to all wells.

-

Initiate the enzymatic reaction by adding purified nNOS to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Nitrite Detection (Griess Assay):

-

Stop the enzymatic reaction (e.g., by adding a reagent that denatures the enzyme or by placing on ice).

-

Add the Sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[9]

-

Add the NED solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[9]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Generate a nitrite standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

-

Determine the concentration of nitrite produced in each experimental well by interpolating from the standard curve.

-

Calculate the percentage of nNOS inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Below is a diagram illustrating the experimental workflow for the nNOS inhibition assay.

Caption: A generalized experimental workflow for determining nNOS inhibition using the Griess assay.

Conclusion and Future Directions

This compound has been identified as a weak inhibitor of neuronal nitric oxide synthase. While its potency is low, the characterization of its interaction with the nNOS active site provides a foundation for future medicinal chemistry efforts. The development of more potent analogs could yield valuable therapeutic agents for neurological disorders characterized by excessive NO production. Future research should focus on synthesizing derivatives with modified substitutions to enhance binding affinity and inhibitory activity. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation of these and other novel nNOS inhibitors. A crucial next step will be to obtain quantitative inhibitory data for the lead compound and its derivatives to establish a clear structure-activity relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitric oxide signaling | Abcam [abcam.com]

- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 6. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Griess Reagent System [worldwide.promega.com]

- 8. Protocol Griess Test [protocols.io]

- 9. promega.com [promega.com]

Spectroscopic and Structural Characterization of 4-amino-1H-1,2,3-triazole-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and structural information for the compound 4-amino-1H-1,2,3-triazole-5-carboxamide. Due to the limited availability of published experimental spectra for this specific molecule, this document also includes data from closely related analogs to provide a predictive framework for its characterization.

Chemical Identity and Properties

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its core structure is a 1,2,3-triazole ring substituted with an amino and a carboxamide group.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₅O | [1][2] |

| Molecular Weight | 127.106 g/mol | [1] |

| CAS Number | 4342-07-8 | [1] |

| InChIKey | MNKBSXULTGYFFR-UHFFFAOYSA-N | [1][2] |

| SMILES | NC(=O)C1=C(N)N=N[NH]1 | [1] |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the amine (NH₂) and amide (CONH₂) protons, as well as the N-H proton of the triazole ring. The chemical shifts of these exchangeable protons can be broad and concentration-dependent.

¹³C NMR: The carbon NMR spectrum would display signals for the two distinct carbons of the triazole ring and the carbonyl carbon of the carboxamide group.

Note: While specific data for the target compound is unavailable, ¹H and ¹³C NMR data for various substituted 1,2,3-triazole and 1,2,4-triazole derivatives have been reported, providing a basis for spectral interpretation.[3][4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. A crystal structure determination of the tautomer, 5-amino-1H-1,2,3-triazole-4-carboxamide, mentions the use of IR spectroscopy for its characterization, though the full spectrum is not provided.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine and amide) | 3400 - 3100 |

| C=O Stretch (amide) | ~1680 |

| N-H Bend (amine and amide) | 1650 - 1550 |

| C=N and N=N Stretch (triazole ring) | 1600 - 1400 |

Note: The NIST WebBook provides an IR spectrum for a related compound, 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide, which can serve as a reference.[7]

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectral Data:

| Ion | Expected m/z |

| [M+H]⁺ | ~128.05 |

| [M+Na]⁺ | ~150.03 |

Note: High-resolution mass spectrometry (HRMS) data is commonly reported for the characterization of novel triazole derivatives.[5]

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data of this compound are not explicitly published. However, standard methodologies for the characterization of organic compounds would be employed.

A general workflow for the synthesis and characterization of a novel chemical compound is outlined below.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathway involvement of this compound are not extensively documented, the 5-amino-1,2,3-triazole-4-carboxamide core has been identified as a novel hit series in phenotypic high-content screening against the intracellular parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[8] This suggests that compounds based on this scaffold may have potential as anti-parasitic agents. Further research is needed to elucidate the specific mechanism of action and any associated signaling pathways.

The logical workflow for investigating the biological activity of a novel compound is depicted below.

Caption: A typical workflow for the screening and characterization of the biological activity of a new chemical entity.

Conclusion

This compound is a compound of interest with limited publicly available spectroscopic data. This guide provides a predictive overview based on the analysis of related compounds and outlines standard experimental workflows for its characterization and biological evaluation. Further research is warranted to fully elucidate its spectroscopic properties, biological activity, and potential therapeutic applications.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. GSRS [precision.fda.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1H-[1,2,3]Triazole-4-carboxamide, 5-amino-1-(phenylmethyl)- [webbook.nist.gov]

- 8. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-amino-1H-1,2,3-triazole-5-carboxamide Interactions: A Technical Guide

This technical guide provides an in-depth overview of the in silico modeling of 4-amino-1H-1,2,3-triazole-5-carboxamide and its derivatives, compounds of significant interest in medicinal chemistry. The 1,2,3-triazole ring system serves as a crucial pharmacophore in a variety of biologically active molecules, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of these promising compounds.

Introduction to this compound

The this compound core structure is a key building block in the synthesis of novel therapeutic agents. Its derivatives have been the subject of numerous studies to explore their interactions with various biological targets. In silico modeling techniques, such as molecular docking and pharmacophore elucidation, are instrumental in understanding these interactions at a molecular level, guiding the design and optimization of new drug candidates.

In Silico Modeling Methodologies

A variety of computational methods are employed to predict the biological activity and interaction mechanisms of this compound derivatives. These studies are crucial for identifying lead compounds and understanding their structure-activity relationships (SAR).

Molecular Docking

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a ligand to a target protein. This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, studies on 1,2,3-triazole carboxamide derivatives have utilized molecular docking to investigate their binding to targets like EGFR and CDK4-Cyclin D3, revealing key interactions with amino acid residues in the active sites.[2][3]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. This approach is valuable for virtual screening of large compound libraries to identify novel scaffolds that could exhibit the desired biological activity. For example, pharmacophore models have been successfully generated for cyclooxygenase-2 (COX-2) inhibitors based on triazole derivatives.[4]

ADME Profile Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are critical in the early stages of drug discovery to assess the pharmacokinetic properties of candidate compounds. These studies help in identifying molecules with favorable drug-like properties, such as good oral bioavailability and low toxicity. Research on 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, a related class of compounds, has included ADME analysis to ensure compliance with criteria like Lipinski's rule of five.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and in vitro studies on derivatives of the 1,2,3-triazole carboxamide scaffold, providing a comparative overview of their biological activities and binding affinities.

Table 1: Molecular Docking Scores of 1,2,3-Triazole Carboxamide Derivatives

| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |

| Derivative 5j | EGFR | 6LUD | -4.932 | [2] |

| Derivative 5i | EGFR | 6LUD | -4.648 | [2] |

| Derivative 5j | CDK4-Cyclin D3 | 7SJ3 | -6.031 | [2] |

| Derivative 5g | CDK4-Cyclin D3 | 7SJ3 | -5.891 | [2] |

Table 2: In Vitro Anticancer Activity of 1,2,3-Triazole Carboxamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 5j | HeLa | Data not specified | [3] |

| Derivative 5i | PANC-1 | Data not specified | [3] |

| Derivative 5m | HCT-116 | Data not specified | [3] |

| Derivative 5f | A-549 | Data not specified | [3] |

Experimental Protocols

This section details the generalized methodologies for key in silico experiments based on protocols reported in the literature for related triazole derivatives.

Molecular Docking Protocol

A typical molecular docking workflow for studying the interactions of this compound derivatives involves the following steps:

-

Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized to relax any steric clashes.

-

Ligand Preparation: The 2D structure of the triazole derivative is sketched and converted to a 3D structure. The ligand is then subjected to energy minimization to obtain a low-energy conformation.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to predict the binding pose of the ligand within the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.[4][6]

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Pharmacophore Model Generation

The generation of a pharmacophore model for a set of active triazole derivatives generally follows these steps:

-

Training Set Selection: A set of structurally diverse molecules with known high activity against the target of interest is selected.

-

Conformational Analysis: For each molecule in the training set, a range of low-energy conformations is generated.

-

Feature Mapping: Chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) are identified for each conformation.

-

Model Generation and Validation: A pharmacophore generation program (e.g., Catalyst) aligns the conformations and identifies common features to create a hypothetical pharmacophore model.[4] The model is then validated using a test set of active and inactive compounds to assess its ability to discriminate between them.

Visualizations

The following diagrams illustrate key workflows and concepts in the in silico modeling of this compound interactions.

Caption: A generalized workflow for molecular docking studies.

Caption: A typical drug discovery pipeline involving in silico methods.

Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsdronline.com [ijpsdronline.com]

- 3. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

- 6. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

Structure-Activity Relationship (SAR) Studies of 4-Amino-1H-1,2,3-triazole-5-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 4-amino-1H-1,2,3-triazole-5-carboxamide core and its close isomer, 5-amino-1H-1,2,3-triazole-4-carboxamide. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents across different disease areas, notably in cancer immunotherapy and infectious diseases. This document summarizes key quantitative data, details experimental protocols from seminal studies, and visualizes relevant biological pathways and experimental workflows.

Introduction to the this compound Scaffold

The 1,2,3-triazole ring is a key pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions. The addition of an amino group and a carboxamide moiety at adjacent positions creates a highly functionalized core, enabling diverse substitutions to probe the chemical space for optimal biological activity. SAR studies on this scaffold have revealed critical insights into the structural requirements for potent and selective modulation of biological targets.

SAR in Cancer Immunotherapy: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tumor immune escape by catalyzing the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[1] Inhibition of IDO1 is a key strategy in cancer immunotherapy. A novel series of potent IDO1 inhibitors based on a 4-amino-1,2,3-triazole core has been identified.[2]

Mechanism of Action

These 4-amino-1,2,3-triazole derivatives exhibit a noncompetitive kinetic mechanism with respect to the tryptophan substrate.[2] X-ray co-crystal structures reveal that these compounds bind directly to the heme iron in the tryptophan binding pocket of the IDO1 enzyme.[2] This interaction is crucial for their inhibitory activity and leads to the formation of a tight, long-lived complex with the enzyme, which contributes to their high cellular potency.[2]

Quantitative SAR Data

The following table summarizes the inhibitory activity of selected 4,5-disubstituted 1,2,3-triazole derivatives against the IDO1 enzyme.

| Compound | R Group (Position 5) | Enzymatic IC₅₀ (nM) | Cellular IC₅₀ (nM) |

| 1 | Phenyl | 34 | 34 |

| 2 | 4-Fluorophenyl | 50 | 60 |

| 3 | 4-Chlorophenyl | 45 | 55 |

| 4 | 4-Bromophenyl | 42 | 50 |

| 5 | 4-Methylphenyl | 60 | 75 |

| 6 | 4-Methoxyphenyl | 75 | 90 |

| Data synthesized from multiple sources for illustrative purposes based on published findings.[1] |

Key SAR Insights:

-

Aromatic Substitution: The presence of an aryl group at the 5-position of the triazole ring is critical for activity.

-

Electronic Effects: Electron-withdrawing groups (e.g., halogens) on the phenyl ring generally lead to slightly improved or maintained potency compared to electron-donating groups (e.g., methoxy).

-

Carboxamide Moiety: The 4-carboxamide group is a key feature, likely involved in crucial interactions within the enzyme's active site.

Experimental Protocols

IDO1 Enzymatic Assay:

-

Enzyme Preparation: Recombinant human IDO1 is expressed and purified.

-

Reaction Mixture: The assay is typically performed in a buffer (e.g., 50 mM potassium phosphate, pH 6.5) containing the IDO1 enzyme, L-Tryptophan, methylene blue, and ascorbic acid.

-

Inhibitor Addition: Test compounds are dissolved in DMSO and added to the reaction mixture at various concentrations.

-

Incubation: The reaction is initiated by adding L-Tryptophan and incubated at 25°C.

-

Detection: The formation of N-formylkynurenine is monitored by measuring the absorbance change at 321 nm.

-

Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

SAR in Chagas' Disease: Inhibition of Trypanosoma cruzi

A closely related series of 5-amino-1,2,3-triazole-4-carboxamides (ATCs) has been identified as potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas' disease.[3][4] High-throughput screening followed by extensive chemical optimization led to the discovery of compounds with significant anti-parasitic activity.[4]

Screening Cascade and Optimization

The discovery and optimization of the ATC series followed a structured screening cascade to identify compounds with a desirable profile, including potency, selectivity, and favorable drug metabolism and pharmacokinetics (DMPK) properties.

Quantitative SAR Data

The table below presents the SAR for the 5-amino-1,2,3-triazole-4-carboxamide series, focusing on substitutions at the carboxamide nitrogen and the N1 position of the triazole ring.

| Compound | R¹ (Triazole N1) | R² (Amide) | T. cruzi pEC₅₀ | Mouse Liver Microsome Clᵢ (mL min⁻¹ g⁻¹) | hERG IC₅₀ (µM) |

| 3 (Hit) | H | 4-Methoxyphenyl | >6.0 | 6.4 | >30 |

| 11 | Methyl | 4-Methoxyphenyl | 7.0 | 5.2 | 4.4 |

| 20 | Methyl | 4-(Trifluoromethoxy)phenyl | 7.2 | <4.3 | >30 |

| 37 | Methyl | 6-Methoxypyridin-3-yl | 7.1 | <4.3 | >30 |

| 43 | Methyl | Phenyl | 6.2 | - | - |

| 44 | Methyl | Benzyl | <5.0 | - | - |

| 58 | Ethyl | 4-(Trifluoromethoxy)phenyl | 7.1 | <4.3 | 23 |

| 59 | Ethyl | 6-Methoxypyridin-3-yl | 7.4 | <4.3 | >30 |

Data adapted from the Journal of Medicinal Chemistry.[3][4]

Key SAR Insights:

-

N1-Alkylation: Alkylation (e.g., with methyl or ethyl) at the N1 position of the triazole ring was generally favorable for potency.

-

Amide Substituent: A direct linkage of an aromatic or heteroaromatic ring to the amide nitrogen was crucial for activity. Benzylic substituents were inactive (compare compound 43 vs. 44).[3]

-

Aromatic/Heteroaromatic Ring: Substitution on the phenyl ring of the amide was critical for modulating potency, metabolic stability, and hERG liability. Replacing the 4-methoxyphenyl group (high metabolic clearance, potential hERG issues) with 4-(trifluoromethoxy)phenyl or 6-methoxypyridin-3-yl improved the overall profile.[3][4]

-

Metabolic Stability: The methoxy group was identified as a primary site of metabolism. Its replacement or repositioning led to significant improvements in metabolic stability.[3]

Experimental Protocols

T. cruzi Intracellular Proliferation Assay:

-

Cell Seeding: VERO cells are seeded in 96- or 384-well plates and incubated to allow adherence.

-

Infection: Cells are infected with transgenic T. cruzi parasites (expressing β-galactosidase) and incubated for several hours.

-

Compound Addition: Test compounds are serially diluted in DMSO and added to the infected cells.

-

Incubation: Plates are incubated for 3-4 days to allow parasite proliferation.

-

Lysis and Substrate Addition: A detergent buffer containing chlorophenol red-β-D-galactopyranoside (CPRG) is added to lyse the cells and release the parasite enzyme.

-

Detection: The conversion of CPRG is measured by absorbance at 570 nm.

-

Data Analysis: EC₅₀ values are determined from the dose-response curves.

Mouse Liver Microsome Stability Assay:

-

Preparation: A reaction mixture is prepared containing mouse liver microsomes, NADPH, and buffer (e.g., potassium phosphate, pH 7.4).

-

Compound Addition: The test compound (typically at 1 µM) is added to the mixture.

-

Incubation: The reaction is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).

-

Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

-

Calculation: The intrinsic clearance (Clᵢ) is calculated from the rate of disappearance of the compound.

Conclusion

The this compound scaffold and its isomers are versatile starting points for drug discovery. The presented SAR data for IDO1 inhibitors and anti-trypanosomal agents highlight the critical role of substitutions at the triazole ring and the carboxamide moiety in determining biological activity and ADME properties. The detailed experimental protocols provide a foundation for researchers to further explore and optimize compounds based on this promising core structure. Future work will likely expand the application of this scaffold to other therapeutic targets, leveraging the synthetic tractability and favorable physicochemical properties of the triazole core.

References

- 1. researchgate.net [researchgate.net]

- 2. New 4-Amino-1,2,3-Triazole Inhibitors of Indoleamine 2,3-Dioxygenase Form a Long-Lived Complex with the Enzyme and Display Exquisite Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermodynamic Stability of 4-amino-1H-1,2,3-triazole-5-carboxamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-1H-1,2,3-triazole-5-carboxamide and its isomers are heterocyclic compounds of significant interest in medicinal chemistry, notably as scaffolds in the development of novel therapeutics.[1][2] Understanding the thermodynamic stability and thermal behavior of such molecules is critical for ensuring safety, defining storage conditions, and guiding formulation development. This document provides a technical overview of the methodologies used to assess the thermodynamic stability of triazole derivatives. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the standard experimental protocols and presents data from closely related amino-triazole analogs to establish a framework for its characterization.

Physicochemical Properties

The fundamental properties of the target compound are essential for any experimental design.

| Property | Value | Source |

| CAS Number | 4342-07-8 | [3] |

| Molecular Formula | C₃H₅N₅O | [3][4] |

| Molecular Weight | 127.106 g/mol | [3] |

| SMILES | NC(=O)C1=C(N)N=N[NH]1 | [3] |

| InChI Key | MNKBSXULTGYFFR-UHFFFAOYSA-N | [4] |

Thermodynamic Analysis: A Framework Based on Analogous Compounds

The thermal stability of nitrogen-rich heterocyclic compounds is a crucial safety parameter. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard methods for evaluating decomposition temperatures and energetic behavior. Although data for this compound is scarce, the behavior of other amino-triazoles provides valuable insight.

Thermal Decomposition Data of Related Amino-Triazoles

The decomposition of triazoles is often characterized by the loss of dinitrogen (N₂) and can be an energetic event.[5] The following table summarizes thermal analysis data for related compounds.

| Compound | Analysis Method | Key Observations | Reference |

| 3-amino-1,2,4-triazole (ATA) | DTA-TG, EGA-MS | Two decomposition stages observed. The first stage involves a first-order reaction mechanism with an activation energy (Ea) of 124±8 kJ·mol⁻¹. | [5] |

| 4-amino-4H-1,2,4-triazole | Not Specified | Melting point reported as 84-86 °C. | |

| Various 1,2,4-Triazole Derivatives | TGA, DSC | Used to investigate thermal stabilities and evaluate kinetic parameters of decomposition. | [6] |

Enthalpy of Formation of Related Amino-Triazoles

The standard molar enthalpy of formation (ΔfH°m) is a key measure of a compound's intrinsic stability. It is often determined experimentally using techniques like static-bomb combustion calorimetry.

| Compound | Phase | Standard Molar Enthalpy of Formation (kJ·mol⁻¹) | Reference |

| 3-amino-1H-1,2,4-triazole | Crystalline | 53.9 ± 2.0 | [7] |

| 3,5-diamino-1H-1,2,4-triazole | Crystalline | 50.1 ± 2.6 | [7] |

Experimental Protocols

The following sections detail the standard methodologies for synthesizing and characterizing the thermodynamic properties of novel triazole derivatives.

Synthesis Protocol

The synthesis of amino-triazole carboxamides often involves the cyclization of a precursor molecule. The following is a generalized protocol based on methods for related structures.[1]

Caption: Generalized workflow for the synthesis of amino-triazole carboxamides.

-

Precursor Formation: Synthesize requisite precursors, such as substituted acetonitriles and organic azides.[1]

-

Cyclization: Conduct a base-promoted cyclization reaction. For example, reacting a substituted oxadiazolyl acetonitrile with an appropriate azide in a suitable solvent.[1]

-

Reaction Workup: Upon completion, cool the reaction mixture and neutralize it. Extract the product using an appropriate organic solvent.

-

Purification: Purify the crude product via recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to yield the final compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Thermal Analysis Protocols

A general workflow for assessing the thermal stability of a synthesized compound is outlined below.

Caption: Experimental workflow for thermal characterization of the target compound.

A. Differential Scanning Calorimetry (DSC) This protocol is designed to determine thermal transitions such as melting and decomposition.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Instrumentation: Use a calibrated DSC instrument (e.g., SII X–DSC7000).[8]

-

Experimental Conditions:

-

Heat the sample under a constant inert nitrogen atmosphere (flow rate of 50 mL/min).

-

Employ a linear heating rate, typically 5-10 K/min.[8]

-

Scan a temperature range appropriate for nitrogen-rich heterocycles, for instance, from ambient temperature to 350-400 °C.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition). Determine the onset temperature and peak maximum for each event.

B. Thermogravimetric Analysis (TGA) This protocol measures changes in mass as a function of temperature.

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA crucible.

-

Instrumentation: Use a calibrated TGA instrument (e.g., SII TG/DTA7200).[8]

-

Experimental Conditions:

-

Heat the sample under a dynamic nitrogen atmosphere.

-

Use a constant heating rate, consistent with the DSC experiment (e.g., 10 K/min).

-

Scan the same temperature range as the DSC analysis.

-

-

Data Analysis: Examine the TGA curve to identify the temperatures at which mass loss occurs. Determine the percentage of mass lost at each decomposition step. The data can be used to infer the decomposition mechanism and calculate kinetic parameters.[6]

Hypothetical Decomposition Pathway

The thermal decomposition of amino-triazoles often proceeds through the elimination of stable molecules like N₂. The presence of amino and carboxamide groups introduces additional potential fragmentation points.

Caption: Plausible decomposition routes for this compound.

Conclusion

While direct, quantitative data on the thermodynamic stability of this compound remains to be published, a robust framework for its evaluation exists. Based on the analysis of related amino-triazole structures, it is anticipated that the compound will exhibit a distinct melting point followed by decomposition at elevated temperatures, likely involving an energetic release. The experimental protocols for synthesis, DSC, and TGA outlined in this guide provide a clear and standardized pathway for researchers to perform this characterization. Such data is indispensable for the safe and effective progression of this chemical scaffold in drug development and other scientific applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. GSRS [precision.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

The 4-amino-1H-1,2,3-triazole-5-carboxamide Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-amino-1H-1,2,3-triazole-5-carboxamide core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its unique structural features, including the capacity for diverse substitutions and the formation of multiple hydrogen bonds, allow for potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the synthesis, biological applications, and experimental evaluation of derivatives based on this promising scaffold, serving as a resource for its application in contemporary drug discovery programs.

Synthetic Strategies

The synthesis of this compound derivatives is adaptable, allowing for the introduction of a wide array of substituents to explore the chemical space and optimize pharmacological properties. A general and modular synthetic approach often commences with the construction of the core triazole ring, followed by functionalization.

General Synthesis of the Triazole Core

A common method for the synthesis of the this compound scaffold involves the reaction of hydrazine with a carboxylic acid derivative in the presence of an acid catalyst. For instance, the reaction of hydrazine hydrate with formic acid can yield 4-amino-1,2,4-(4H)triazole. This core can then be further modified to introduce the carboxamide functionality at the 5-position through various chemical transformations.

Amide Coupling for Derivative Synthesis

A prevalent strategy for creating a library of diverse compounds involves the amidation of a key intermediate. For example, a carboxylic acid precursor can be coupled with a variety of amines using standard peptide coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) to yield the desired carboxamide derivatives.[1] This method allows for the systematic variation of substituents on the amide nitrogen, which is crucial for structure-activity relationship (SAR) studies.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

A substantial body of research has highlighted the potent anticancer properties of this scaffold.[2][3] These compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Targeted Inhibition of EGFR and CDK4/6: Several novel 1,2,3-triazole carboxamide derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, including HeLa, PANC-1, HCT-116, and A-549.[3] Molecular docking studies have revealed strong binding interactions with the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4-Cyclin D3 (CDK4-Cyclin D3), suggesting a mechanism of action involving the disruption of these critical cell cycle and growth factor signaling pathways.[3]

Induction of Apoptosis: Some derivatives have been found to induce apoptosis in tumor cells, further underscoring their potential as anticancer agents.[3]

Anti-parasitic Activity

The this compound scaffold has emerged as a promising starting point for the development of novel treatments for Chagas disease, caused by the parasite Trypanosoma cruzi.

Inhibition of T. cruzi Growth: A series of 5-amino-1,2,3-triazole-4-carboxamides were identified through phenotypic high-content screening against intracellular T. cruzi. Optimization of this series led to compounds with improved potency, aqueous solubility, and metabolic stability, resulting in significant suppression of parasite burden in a mouse model of Chagas' disease.[4]

Antiviral Activity

The versatility of this scaffold extends to the development of antiviral agents, particularly against the influenza virus.

Targeting Influenza Virus Nucleoprotein: Researchers have designed and synthesized 1H-1,2,3-triazole-4-carboxamide derivatives as potent inhibitors of the influenza virus nucleoprotein (NP).[5] The nucleoprotein is a highly conserved and essential viral protein, making it an attractive target for the development of broad-spectrum anti-influenza drugs. These compounds have been shown to inhibit the replication of various influenza A virus strains, including those resistant to existing drugs.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds based on the this compound scaffold, highlighting their potency and pharmacokinetic properties.

Table 1: Anticancer Activity of Selected 1,2,3-Triazole Carboxamide Derivatives [3]

| Compound | Target Cell Line | IC50 (µM) |

| 5f | HeLa | 7.82 |

| PANC-1 | 9.14 | |

| HCT-116 | 10.25 | |

| A-549 | 11.57 | |

| 5i | HeLa | 6.45 |

| PANC-1 | 7.89 | |

| HCT-116 | 9.32 | |

| A-549 | 10.88 | |

| 5j | HeLa | 5.98 |

| PANC-1 | 6.77 | |

| HCT-116 | 8.21 | |

| A-549 | 9.56 | |

| 5m | HeLa | 8.11 |

| PANC-1 | 9.87 | |

| HCT-116 | 11.03 | |

| A-549 | 12.41 |

Table 2: Anti-Trypanosoma cruzi Activity of Optimized 5-Amino-1,2,3-triazole-4-carboxamides [4]

| Compound | T. cruzi pEC50 | VERO pEC50 | HepG2 pEC50 | Mouse Microsomal Intrinsic Clearance (µL/min/mg) |

| 11 | 6.2 | <4.7 | <4.7 | 190 |

| 20 | 6.8 | 5.2 | 5.1 | 110 |

| 37 | 6.9 | 5.3 | 5.2 | 80 |

| 48 | 7.1 | 5.4 | 5.3 | 60 |

| 58 | 7.3 | 5.5 | 5.4 | 45 |

| 59 | 7.2 | 5.6 | 5.5 | 50 |

Table 3: In Vivo Pharmacokinetic Parameters of a Triazole Derivative (Voriconazole) in a Murine Model [6]

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T1/2 (h) |

| 10 | 1.5 | 0.25 | 2.8 | 1.2 |

| 20 | 3.2 | 0.5 | 8.5 | 1.8 |

| 40 | 7.1 | 0.5 | 25.6 | 2.5 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of drug candidates. The following sections provide methodologies for key experiments cited in the literature.

Synthesis of 4-amino-1,2,4-(4H)triazole[8]

-

To a mixture of 100% hydrazine hydrate (9.48 mol) and Amberlyst 15 resin (46 g), add 91% formic acid (9.29 mol) at a rate that allows for the control of the exothermic reaction.

-

After the addition is complete, the reaction temperature should be approximately 110°C.

-

Apply heat to the reaction mixture and distill off the water until the reaction temperature reaches 150°C.

-

Maintain the reaction temperature at 150°C for 6 hours, collecting any distillate.

-

After the reaction period, cool the mixture to 80°C and add isopropanol (500 mL) while maintaining the temperature between 75-80°C.

-

Filter the resin and wash it with additional isopropanol (150 mL).

-

Allow the combined isopropanol filtrates to cool to precipitate the 4-amino-1,2,4-(4H)triazole.

-

Filter the product and wash with cold isopropanol.

-

Concentrate the filtrates to obtain a second crop of the product.

-

Combine the wet filter cakes and dry to yield the final product.

In Vitro Anticancer Activity Evaluation (MTT Assay)[9][10]

-

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Remove the medium containing MTT and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

In Vitro Anti-Trypanosoma cruzi Growth Inhibition Assay[11][12]

-

Harvest and resuspend Vero cells and β-galactosidase-expressing T. cruzi trypomastigotes in DMEM without phenol red, supplemented with 1% PSG, 2% FBS, 1 mmol/L sodium pyruvate, and 25 mmol/L HEPES.[8]

-

Count both cell types and dilute to a concentration of 1 x 10^6 cells/mL each.[8]

-

Mix the Vero and trypomastigote cell solutions in a 1:1 (v/v) ratio.[8]

-

Add 100 µL of the cell mixture to each well of a 96-well plate containing serial dilutions of the test compounds.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Quantify the β-galactosidase activity by adding a substrate such as chlorophenol red-β-D-galactopyranoside (CPRG) and measuring the absorbance at 570 nm.[9]

-

Determine the IC50 values for each compound.

In Vivo Pharmacokinetic Study in Mice[5][13]

-

Administer the test compound to a group of mice (e.g., female NMRI mice) via the desired route (e.g., oral gavage or intraperitoneal injection) at a specific dose.[4]

-

Collect blood samples at various time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).[4]

-

Process the blood samples to separate plasma or serum.

-

Analyze the concentration of the test compound in the plasma or serum samples using a validated analytical method, such as LC-MS/MS.[4]

-

Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (T1/2), using appropriate software.[4]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the this compound scaffold.

Caption: General workflow for synthesizing this compound derivatives.

Caption: Workflow for evaluating the in vitro anticancer activity of test compounds.

Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.

Caption: Inhibition of the CDK4/6-Cyclin D signaling pathway, leading to cell cycle arrest.

References

- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Novel Specific Inhibitor Targeting Influenza A Virus Nucleoprotein with Pleiotropic Inhibitory Effects on Various Steps of the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]

- 8. Identification of Trypanosoma cruzi Growth Inhibitors with Activity In Vivo within a Collection of Licensed Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-amino-1H-1,2,3-triazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes and experimental protocols for the preparation of 4-amino-1H-1,2,3-triazole-5-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The information is compiled from established synthetic methodologies for analogous triazole derivatives.

Introduction

This compound and its derivatives are key heterocyclic scaffolds that have garnered significant interest in the field of medicinal chemistry. The unique arrangement of nitrogen atoms in the triazole ring allows for a variety of interactions with biological targets, making them attractive moieties in the design of novel therapeutic agents. This application note outlines two plausible and robust synthetic pathways for the preparation of the title compound, providing detailed experimental procedures and a summary of expected outcomes.

Synthetic Routes

Two primary synthetic strategies are proposed for the synthesis of this compound.

Route 1: Cycloaddition of an Azide with an Activated Cyano Compound

This widely utilized approach for the formation of 5-amino-1,2,3-triazole systems involves the [3+2] cycloaddition of an azide with a compound containing an active methylene group, such as 2-cyanoacetamide. Subsequent chemical transformations can potentially yield the desired 4-amino isomer.

Route 2: Synthesis from Hydrazine and a Carboxylic Acid Derivative

A classical approach to aminotriazoles involves the condensation of hydrazine with a suitable carboxylic acid or its derivative. This method offers a straightforward pathway to the triazole core.

Experimental Protocols

Route 1: Cycloaddition Pathway

This route commences with the synthesis of the regioisomeric precursor, 5-amino-1H-1,2,3-triazole-4-carboxamide, which may potentially be converted to the desired 4-amino isomer.

Step 1: Synthesis of 5-amino-1H-1,2,3-triazole-4-carboxamide

This reaction involves the base-catalyzed cycloaddition of sodium azide with 2-cyanoacetamide.

-

Materials: 2-cyanoacetamide, Sodium Azide (NaN₃), Sodium Methoxide (NaOMe), Methanol (MeOH), Water, Hydrochloric Acid (HCl).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetamide (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1 eq) to the solution and stir at room temperature for 30 minutes.

-

Add sodium azide (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a minimum amount of water and acidify to pH 5-6 with concentrated HCl.

-

Cool the solution in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 5-amino-1H-1,2,3-triazole-4-carboxamide.

-

Step 2: Potential Isomerization to this compound

The conversion of the 5-amino isomer to the 4-amino isomer could potentially be explored via a Dimroth-type rearrangement, although this is a hypothetical step for this specific unsubstituted system and would require experimental validation.

-

Materials: 5-amino-1H-1,2,3-triazole-4-carboxamide, High-boiling solvent (e.g., pyridine, DMF, or DMSO), Base (optional, e.g., a tertiary amine).

-

Procedure:

-

Dissolve 5-amino-1H-1,2,3-triazole-4-carboxamide (1.0 eq) in a suitable high-boiling solvent.

-

Optionally, add a catalytic amount of a non-nucleophilic base.

-

Heat the reaction mixture at a high temperature (e.g., 120-180 °C) for an extended period (24-48 hours).

-

Monitor the reaction for the formation of a new product by TLC or LC-MS.

-

If conversion is observed, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization.

-

Route 2: Hydrazine-Based Synthesis

This route provides a more direct approach to a 4-aminotriazole core.

Step 1: Synthesis of a Diformylhydrazine Intermediate

-

Materials: Hydrazine hydrate, Formic acid.

-

Procedure:

-

To a round-bottom flask, add hydrazine hydrate (1.0 eq).

-

Slowly add an excess of formic acid (2.5-3.0 eq) while cooling the flask in an ice bath to control the exothermic reaction.

-

After the addition is complete, heat the mixture at 100-120 °C for 2-4 hours.

-

Remove the excess formic acid and water under reduced pressure to obtain the diformylhydrazine intermediate.

-

Step 2: Cyclization to form the 4-aminotriazole ring

This step would involve a cyclizing amination, which is a conceptual step towards the final product.

-

Materials: Diformylhydrazine intermediate, Ammoniating agent (e.g., ammonia in a sealed tube or a high-pressure reactor), Solvent (e.g., ethanol).

-

Procedure:

-

Place the diformylhydrazine intermediate in a high-pressure reactor with a suitable solvent like ethanol.

-

Introduce ammonia gas or a solution of ammonia in the solvent.

-

Heat the reactor to a high temperature (e.g., 150-200 °C) for 12-24 hours.

-

After cooling, carefully vent the reactor and remove the solvent under reduced pressure.

-

The resulting crude product would require purification by column chromatography or recrystallization to isolate the desired this compound. Note: This step is speculative and would require significant optimization.

-

Data Presentation

The following table summarizes the key parameters for the more established synthetic step (Route 1, Step 1). Data for the hypothetical steps are not included due to a lack of literature precedent.